molecular formula C9H13ClN2 B13061252 (S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride

(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13061252
M. Wt: 184.66 g/mol
InChI Key: UCOQXOUIBFTFOG-FVGYRXGTSA-N
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Description

(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is a chiral compound that features a cyclopropyl group attached to a pyridin-2-ylmethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the pyridin-2-yl group: This step often involves nucleophilic substitution reactions where a pyridin-2-yl halide reacts with an amine.

    Resolution of enantiomers: The chiral center in the cyclopropyl group necessitates the use of chiral resolution techniques to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted pyridines.

Scientific Research Applications

(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine moiety and are known for their medicinal properties.

Uniqueness

(S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is unique due to its chiral cyclopropyl group, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(S)-cyclopropyl(pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H/t9-;/m0./s1

InChI Key

UCOQXOUIBFTFOG-FVGYRXGTSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=N2)N.Cl

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl

Origin of Product

United States

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